N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a chlorophenyl group and a pyrazolyl group attached to an ethyl chain, which is further linked to an acrylamide moiety.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Method: One common synthetic route involves the reaction of 4-chlorophenyl hydrazine with 1H-pyrazole-1-carboxaldehyde to form the corresponding hydrazone. This hydrazone is then subjected to a reductive amination process to yield the target compound.
Chlorination and Subsequent Reactions: Another approach involves the chlorination of phenylhydrazine followed by the formation of the pyrazole ring and subsequent acrylamide coupling.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the acrylamide group into an amine, resulting in different functional properties.
Substitution: Substitution reactions at the chlorophenyl group can introduce various substituents, altering the compound's chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives: Various hydroxylated and carboxylated products.
Reduced derivatives: Primary, secondary, and tertiary amines.
Substituted derivatives: Compounds with different functional groups attached to the chlorophenyl ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound exhibits promising pharmacological activities, such as antileishmanial and antimalarial properties. Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It interacts with specific enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
N-[2-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
N-[2-(4-bromophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide
Uniqueness: N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl group at the 4-position provides unique electronic and steric effects compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-14(19)16-10-13(18-9-3-8-17-18)11-4-6-12(15)7-5-11/h2-9,13H,1,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQMVIFVHPFATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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